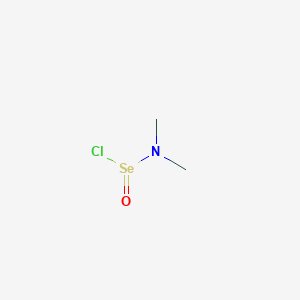

N-chloroseleninyl-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 203255, also known as Pasireotide, is a synthetic cyclic peptide and a second-generation somatostatin analog. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production. Pasireotide exhibits a high affinity for multiple somatostatin receptor subtypes, making it effective in reducing hormone secretion and tumor growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Coupling: The amino acids are coupled to a solid resin support using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cyclization: The linear peptide is cyclized to form the cyclic structure of Pasireotide.

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Pasireotide follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as preparative HPLC ensures the efficient production of Pasireotide .

Analyse Des Réactions Chimiques

Types of Reactions: Pasireotide undergoes various chemical reactions, including:

Oxidation: Pasireotide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of sulfoxide derivatives.

Reduction: Reduction reactions can be used to convert oxidized forms of Pasireotide back to their original state.

Substitution: Pasireotide can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxide derivatives of Pasireotide.

Reduction: Reduced forms of oxidized Pasireotide.

Substitution: Modified Pasireotide with different functional groups.

Applications De Recherche Scientifique

Pasireotide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its effects on somatostatin receptors and hormone secretion.

Medicine: Used in the treatment of acromegaly and Cushing’s disease. It is also being studied for its potential in treating other endocrine disorders and tumors.

Mécanisme D'action

Pasireotide exerts its effects by binding to somatostatin receptors, particularly subtypes 1, 2, 3, and 5. This binding inhibits the release of growth hormone and other hormones, leading to a reduction in tumor growth and hormone secretion. The molecular targets include the somatostatin receptors on the surface of pituitary and neuroendocrine tumor cells. The pathways involved include the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .

Comparaison Avec Des Composés Similaires

Pasireotide is unique among somatostatin analogs due to its high affinity for multiple receptor subtypes. Similar compounds include:

Octreotide: Another somatostatin analog with a high affinity for somatostatin receptor subtypes 2 and 5. Pasireotide has a broader receptor binding profile.

Lanreotide: Similar to Octreotide but with a longer half-life. Pasireotide’s broader receptor affinity makes it more effective in certain conditions.

Vapreotide: A somatostatin analog with a different receptor binding profile.

Pasireotide’s broader receptor binding profile and higher affinity for multiple receptor subtypes make it a valuable therapeutic agent in the treatment of hormone-related disorders and tumors.

Propriétés

Numéro CAS |

2424-08-0 |

|---|---|

Formule moléculaire |

C2H6ClNOSe |

Poids moléculaire |

174.50 g/mol |

Nom IUPAC |

N-chloroseleninyl-N-methylmethanamine |

InChI |

InChI=1S/C2H6ClNOSe/c1-4(2)6(3)5/h1-2H3 |

Clé InChI |

YIVVPXMYWWTVAH-UHFFFAOYSA-N |

SMILES canonique |

CN(C)[Se](=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)

![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)

![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)